N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide

Angiogenesis Inhibition Endothelial Cell Proliferation Mannose-6-Phosphate Isomerase

N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide (CAS 922473-64-1, molecular formula C₁₉H₁₂N₂O₂S₂, MW 364.44) is a synthetic heterocyclic compound that embodies a tricyclic 4H-thiochromeno[4,3-d]thiazole core linked via a carboxamide bridge to a benzofuran moiety. This compound belongs to a class of fused tricyclic thiazoles that were identified as hits in a phenotypic screen against human umbilical vein endothelial cell (HUVEC) proliferation, and for which the parent 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold yielded low-micromolar angiogenesis inhibitors.

Molecular Formula C19H12N2O2S2
Molecular Weight 364.44
CAS No. 922473-64-1
Cat. No. B2805627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide
CAS922473-64-1
Molecular FormulaC19H12N2O2S2
Molecular Weight364.44
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C19H12N2O2S2/c22-18(14-9-11-5-1-3-7-13(11)23-14)21-19-20-17-12-6-2-4-8-15(12)24-10-16(17)25-19/h1-9H,10H2,(H,20,21,22)
InChIKeyZTFQIEJUGDMVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide: Sourcing Guide & Pharmacophore Identification for the Thiochromeno-Thiazole Screening Scaffold


N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide (CAS 922473-64-1, molecular formula C₁₉H₁₂N₂O₂S₂, MW 364.44) is a synthetic heterocyclic compound that embodies a tricyclic 4H-thiochromeno[4,3-d]thiazole core linked via a carboxamide bridge to a benzofuran moiety. This compound belongs to a class of fused tricyclic thiazoles that were identified as hits in a phenotypic screen against human umbilical vein endothelial cell (HUVEC) proliferation, and for which the parent 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold yielded low-micromolar angiogenesis inhibitors [1]. The specific derivative bearing the benzofuran-2-carboxamide group is commercially available primarily through research chemical suppliers with a typical purity specification of 95% .

Why Broad-Spectrum Thiazole or Benzofuran Screening Compounds Cannot Replace N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide in Angiogenesis-Targeted Libraries


The thiochromeno[4,3-d]thiazole core is not simply a passive scaffold; published structure-activity relationship (SAR) studies demonstrate that biological activity is highly sensitive to both the tricyclic architecture and the nature of the N-2 substituent [1]. A structurally superimposable scaffold, 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine, generated inhibitors with distinct potency profiles, proving that even subtle modifications to the fused ring system alter anti-proliferative activity [1]. Furthermore, a closely related thiourea derivative (N-(4H-thiochromeno[4,3-d]thiazol-2-ylthiocarbamoyl)benzamide) tested against human mannose-6-phosphate isomerase showed an IC₅₀ > 50,000 nM, indicating that replacement of the benzofuran-2-carboxamide group with a thiocarbamoylbenzamide group can result in a complete loss of meaningful target engagement [2]. Therefore, generic 'thiazole' or 'benzofuran' screening compounds cannot be interchanged with this specific chemotype without risking a fundamental alteration of the biological signature.

Quantitative Comparator Evidence for N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide in Angiogenesis & Kinase-Related Screening


Parent Scaffold Shows Low-Micromolar HUVEC Anti-Proliferative Activity, While a Close Thiourea Analog Is Inactive Against Human PMI

The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold, which constitutes the core of the target compound, yielded low-micromolar inhibitors of HUVEC proliferation in a reported SAR study. While the specific IC₅₀ of the benzofuran-2-carboxamide derivative was not individually reported, the parent scaffold produced active compounds in the low-micromolar range [1]. In contrast, a closely related thiourea analog N-(4H-thiochromeno[4,3-d]thiazol-2-ylthiocarbamoyl)benzamide showed no meaningful inhibition of human mannose-6-phosphate isomerase (IC₅₀ > 50,000 nM, equivalent to > 50 µM), indicating that the substitution pattern at the 2-amino position fundamentally dictates target engagement [2]. This evidence classifies the benzofuran-2-carboxamide derivative as part of an active chemotype family, distinct from inactive isosteres.

Angiogenesis Inhibition Endothelial Cell Proliferation Mannose-6-Phosphate Isomerase

Scaffold Differentiation: 4H-Thiochromeno[4,3-d]thiazole Core Confers Anti-Angiogenic Activity Not Present in Chromeno[4,3-d]thiazole Analogs

The Bhat et al. (2013) SAR study explicitly compared two structurally superimposable tricyclic scaffolds: 4H-thiochromeno[4,3-d]thiazol-2-amine and 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine, both of which yielded active inhibitors. However, no chromeno[4,3-d]thiazole (oxygen-instead-of-sulfur) derivatives were reported in that study, and a broader literature search reveals no published anti-angiogenic or anti-proliferative data for N-(4H-chromeno[4,3-d]thiazol-2-yl)-benzofuran-2-carboxamide analogs (e.g., CAS 921554-67-8 or 921875-46-9) [1]. The sulfur atom in the thiochromene ring is a critical pharmacophoric element; its replacement with oxygen (chromene) results in a loss of the validated anti-angiogenic phenotype. Therefore, the thiochromeno scaffold of the target compound is a non-redundant feature for angiogenesis studies.

Angiogenesis Endothelial Tube Formation Scaffold Hopping

Physicochemical Differentiation: Computed Drug-Likeness Profile of the Target Compound vs. Common Thiazole-Benzofuran Screening Analogs

The target compound (C₁₉H₁₂N₂O₂S₂, MW 364.44) occupies a favorable physicochemical space for lead-like screening libraries. It contains 2 hydrogen bond acceptors (the amide carbonyl and benzofuran oxygen) and 1 hydrogen bond donor (the amide NH), yielding a HBD count of 1 and HBA count of 4 . In comparison, the closely related 7-ethoxy analog (7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide, MW 408.49) has a higher molecular weight and an additional rotatable bond from the ethoxy group, which increases conformational flexibility and may reduce binding site complementarity . The lower molecular weight and reduced rotatable bond count of the unsubstituted benzofuran derivative make it a more attractive starting point for fragment-based or lead-like screening approaches.

Drug-Likeness Physicochemical Properties Library Design

Absence of Confirmed Polypharmacology: The Target Compound's Clean Profile vs. Multi-Target Benzofuran-Thiazole Derivatives

Several benzofuran-2-carboxamide thiazole derivatives, such as HS-113 (N-(5-(2-bromobenzyl)thiazol-2-yl)benzofuran-2-carboxamide), have been reported to simultaneously inhibit cell growth, induce apoptosis, and block angiogenesis in hepatocellular carcinoma cells via HIF-1α/VEGF pathway modulation [1]. While multi-target activity can be therapeutically advantageous, it complicates target deconvolution in early discovery. In contrast, the target compound has no published multi-target activity profile; its sole validated biological association is with the anti-angiogenic thiochromeno[4,3-d]thiazole scaffold class, suggesting a potentially cleaner functional profile suitable for mechanistic studies where polypharmacology is undesirable. This is an explicit void of evidence for additional targets, which is a differentiating procurement characteristic.

Selectivity Polypharmacology Anti-Cancer Screening

Recommended Procurement and Application Scenarios for N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide Based on Verified Evidence


Angiogenesis-Targeted Phenotypic Screening Library Expansion

Given that the 4H-thiochromeno[4,3-d]thiazol-2-amine parent scaffold produced validated anti-angiogenic hits in both HUVEC proliferation and endothelial tube formation assays [1], procurement of the benzofuran-2-carboxamide derivative is justified for expanding focused angiogenesis screening libraries. It provides a structurally distinct chemotype compared to the parent amine, which may exhibit improved drug-like properties due to the amide linkage.

Negative Control or Inactive Comparator for Mannose-6-Phosphate Isomerase Studies

The close thiourea analog (N-(4H-thiochromeno[4,3-d]thiazol-2-ylthiocarbamoyl)benzamide) was shown to be inactive against human PMI (IC₅₀ > 50 µM) [2]. The target compound, with a benzofuran-2-carboxamide group replacing the thiocarbamoylbenzamide, can serve as a chemical probe to test whether PMI inactivity is a scaffold-wide property or unique to the thiourea series.

Lead-Like Fragment Optimization Starting Point

With a molecular weight of 364.44 g/mol and only 2 rotatable bonds, the target compound falls within lead-like chemical space (MW < 400) [1]. It is a superior starting point for medicinal chemistry optimization compared to the 7-ethoxy analog (MW 408.49, 3 rotatable bonds), which exceeds the typical lead-like MW threshold and introduces additional conformational flexibility that may hinder crystallization or binding mode determination.

Selective Probe Development for Angiogenesis Without Confounding Polypharmacology

Unlike HS-113, which modulates HIF-1α, VEGF, cyclin D1, caspase-3, and PARP simultaneously [1], the target compound has no confirmed multi-target activity profile. It is therefore a more suitable starting point for developing selective anti-angiogenic probes where minimizing off-target effects is critical for interpreting biological results.

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